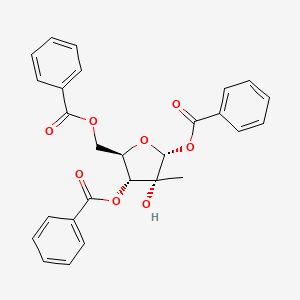

2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside

Description

Crystallographic Analysis of Benzoyl-Protected Ribofuranoside Derivatives

The crystallographic examination of 2-Carbon-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside reveals fundamental insights into the three-dimensional arrangement of benzoyl-protected ribofuranose derivatives. X-ray diffraction analysis demonstrates that the compound crystallizes in a white crystalline solid form with a melting point range of 128-130 degrees Celsius, indicating strong intermolecular interactions within the crystal lattice. The crystallographic data shows that the furanose ring adopts a specific puckering conformation that is influenced by the steric bulk of the benzoyl protecting groups and the 2-carbon methyl substitution.

Comparative crystallographic studies of related ribofuranose derivatives provide context for understanding the structural preferences of benzoyl-protected carbohydrates. Analysis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose reveals that the phase angle P and degree of puckering τm of the sugar ring are -7.6 and 34.3 degrees respectively, with the ring showing C(3')-endo-C(2')-exo puckering. This puckering pattern appears to be characteristic of multiply benzoylated ribofuranose derivatives, suggesting that the benzoyl groups exert significant conformational control over the furanose ring geometry.

The crystal structure analysis reveals that the furanoid carbons C(1'), C(2'), and C(3') adopt the cis conformation with the carbonyl oxygens of their corresponding benzoyl side chains. This conformational preference is stabilized by intramolecular carbon-hydrogen to oxygen double bond interactions, which contribute to the overall structural stability of the molecule. The crystallographic evidence indicates that all carbonyl oxygens participate in intermolecular carbon-hydrogen to oxygen double bond interactions within the crystal structure, creating an extensive network of weak interactions that contribute to the compound's solid-state stability.

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFLNAMPENZJSE-IKAXQFJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Di-O-acylation at Positions 3 and 5

The synthesis begins with 2-C-methyl-D-ribopentono-1,4-lactone, which undergoes regioselective benzoylation at the 3- and 5-hydroxyl groups. Patent data specify that slow addition of benzoyl chloride (2.2–3.0 equivalents) to a pyridine solution at ≤20°C prevents exothermic side reactions, achieving >70% conversion to 3,5-di-O-benzoyl-2-C-methyl-D-ribopentono-1,4-lactone. HPLC monitoring confirms <5% residual starting material after 4–6 hours, with the reaction’s progress highly dependent on maintaining anhydrous conditions.

Table 1: Acylation Conditions for 3,5-Di-O-benzoyl Intermediate

Sodium Borohydride-Mediated Lactone Reduction

The critical reduction step converts the lactone to 3,5-di-O-benzoyl-2-C-methyl-D-ribofuranose using NaBH₄ in acetonitrile/water (98:2 v/v) at pH 7–8. Kinetic studies show that temperatures below 15°C suppress over-reduction byproducts (e.g., opened-chain derivatives), while higher temperatures (>20°C) degrade NaBH₄, necessitating 1.5× stoichiometric excess. The borate complex formed during this step requires acidic workup (glacial acetic acid to pH 5) to liberate the diol, followed by dichloromethane extraction to isolate the product in 85–90% purity.

Final O-acylation at Positions 1 and 2

The third stage employs benzoyl chloride (2.0–3.0 equivalents) in pyridine to acylate the primary 1-OH and secondary 2-OH groups. Reaction monitoring via TLC and HPLC reveals that warming to 40°C for 3–5 hours ensures complete conversion to the tetra-O-benzoylated product. Post-reaction neutralization with aqueous NaHCO₃ and crystallization from ethyl acetate/hexane yields 2-C-methyl-1,3,5-tri-O-benzoyl-α-D-ribofuranoside with >95% anomeric purity.

Alternative Synthetic Routes and Modifications

Solvent System Innovations

Recent efforts aim to replace pyridine due to its toxicity and challenging disposal. The RSC study demonstrates that dimethylformamide (DMF) with catalytic DMAP achieves comparable acylation efficiency (68% yield) while enabling solvent recycling. However, extended reaction times (12–24 hours) and increased acyl chloride equivalents (3.5–4.0) offset these benefits in industrial settings.

Table 2: Solvent Performance in Final Acylation Step

Acylating Agent Variations

Substituting benzoyl chloride with p-chlorobenzoyl or toluoyl chlorides introduces modified electron-withdrawing groups, altering crystallization behavior. For example, p-chlorobenzoylation requires 12-hour reaction times at 25°C but improves product solubility in ethyl acetate, facilitating purification.

Industrial-Scale Production Considerations

Temperature Control Strategies

Large-scale batches (>100 kg) require jacketed reactors with ±1°C stability to maintain the sensitive 0–15°C range during reduction. Patent WO2004069851A1 documents a 20,000-liter batch process achieving 71% overall yield through cascade cooling and in-line pH monitoring.

Chemical Reactions Analysis

Types of Reactions: 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside can undergo various chemical reactions, including:

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation: The methyl group at the 2-position can be oxidized to form a carboxyl group.

Substitution: The benzoyl groups can be replaced by other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

Hydrolysis: 2-C-Methyl-D-ribofuranose.

Oxidation: 2-Carboxy-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside.

Substitution: Depends on the substituent introduced.

Scientific Research Applications

Synthesis of Nucleoside Analogues

The primary application of 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside lies in its role as a building block for synthesizing modified nucleosides. These modified nucleosides can exhibit enhanced biological activity compared to their natural counterparts.

Synthetic Pathways

- Starting Material : The compound is typically derived from D-ribose or D-arabinose.

- Reactions : It can undergo various reactions, including:

- Coupling with unprotected bases (e.g., cytosine) to form nucleosides.

- Reduction processes to yield different sugar derivatives.

The efficiency of these synthetic pathways has been improved through novel methods that reduce the number of reagents and purification steps required, leading to higher yields and lower costs for industrial applications .

Antiviral and Anticancer Properties

Nucleoside analogs derived from 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside have shown promise in treating viral infections and cancers. For instance:

- Antiviral Activity : Certain derivatives exhibit activity against viruses such as HIV and Hepatitis C by inhibiting viral replication.

- Anticancer Potential : Some nucleosides have been found to interfere with DNA synthesis in cancer cells, leading to cell death.

Case Study 1: Synthesis of 2-C-Methyl-Nucleosides

A study demonstrated an efficient method for synthesizing 2-C-methyl-nucleosides using 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside as an intermediate. The process involved:

- Reducing the intermediate with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) to produce the desired nucleoside.

- The resulting compounds showed enhanced stability and bioactivity compared to traditional nucleosides .

Case Study 2: Neuroprotective Effects

Research into related compounds indicated that certain analogs derived from ribofuranosides exhibited neuroprotective properties. These compounds were effective in reducing oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Data Table: Comparison of Nucleoside Analogs

| Compound Name | Biological Activity | Synthesis Method | Yield (%) |

|---|---|---|---|

| 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside | Precursor for antiviral agents | Coupling with bases | High |

| 2-C-Methyl-cytidine | Antiviral | Reduction followed by coupling | Moderate |

| 2-C-Methyl-3'-O-valinyl-nucleoside | Anticancer | Direct synthesis from ribofuranose | High |

Mechanism of Action

The mechanism of action of 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside involves its interaction with specific enzymes and receptors in biological systems. The benzoyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. The methyl group at the 2-position can influence the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Key Features

- Stereochemistry : The alpha-D configuration ensures specific spatial orientation, critical for interactions in biological systems.

- Protection Strategy : Benzoyl groups enhance stability under acidic conditions but are labile under basic hydrolysis, enabling selective deprotection in synthetic pathways.

Comparative Analysis with Similar Compounds

Comparison with Arabinofuranoside Analogs

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside (CAS 7473-42-9) shares structural similarities but differs in the sugar backbone (arabinofuranose vs. ribofuranose). Arabinose has a 2R configuration, whereas ribose has 2S, leading to distinct reactivity:

| Compound | Sugar Backbone | Reactivity with NaN₃ | Glycosylation Kinetics |

|---|---|---|---|

| Target Compound | Ribofuranose | Moderate (benzoyl shielding) | Intermediate |

| Methyl-α-D-arabinofuranoside | Arabinofuranose | Rapid decomposition | Fast |

| Benzyl-protected arabinofuranoside | Arabinofuranose | Slow (bulky benzyl groups) | Slower |

The benzoyl groups in the target compound reduce nucleophilic susceptibility compared to unprotected analogs, enhancing stability during synthetic steps .

Comparison with Benzyl-Protected Ribofuranosides

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS 55725-85-4) replaces benzoyl with benzyl ether protections. Key differences:

Benzoyl groups offer superior stability in acidic media but limit solubility, whereas benzyl ethers are more versatile in hydrogenation-based synthesis .

Comparison with Dichlorobenzyl-Substituted Derivatives

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-2-C-methyl-a-D-ribofuranoside (CAS 443642-31-7) introduces electron-withdrawing chlorine atoms:

| Property | Target Compound | Dichlorobenzyl Analog |

|---|---|---|

| Electronic Effects | Electron-rich (benzoyl) | Electron-deficient (Cl) |

| Biological Activity | Limited data | Antiviral (HCV, influenza) |

| Synthetic Applications | Nucleoside precursors | RNA replication inhibitors |

Comparison with Trifluoromethylated Analogs

Methyl2-c-(trifluoromethyl)-alpha-d-ribofuranoside features a CF3 group at the 2-C position instead of CH3:

| Property | Target Compound (CH3) | Trifluoromethyl Analog (CF3) |

|---|---|---|

| Lipophilicity | Moderate | High (CF3 hydrophobicity) |

| Metabolic Stability | Moderate | Enhanced (CF3 resistance) |

| Synthetic Utility | Stable intermediates | Specialized fluorinated APIs |

The CF3 group enhances membrane permeability and resistance to oxidative degradation, making the analog suitable for fluorinated drug development .

Comparison with Acetylated Derivatives

Methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside (CAS VC20223256) uses smaller acetyl protections:

| Property | Target Compound (Benzoyl) | Acetylated Analog |

|---|---|---|

| Hydrolysis Rate | Slow (basic conditions) | Fast (aqueous base) |

| Steric Hindrance | High | Low |

| Application | Nucleoside synthesis | Rapid deprotection steps |

Acetyl groups facilitate faster reaction kinetics but lack the stability required for multi-step syntheses, where benzoyl protections are preferred .

Biological Activity

2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside (CAS: 16434-48-3) is a chemically modified derivative of ribofuranose, characterized by the substitution of hydroxyl groups at positions 1, 3, and 5 with benzoyl groups and a methyl group at position 2. This compound is significant in carbohydrate chemistry and has potential applications in biological research and medicinal chemistry.

- Molecular Formula : C27H24O8

- Molar Mass : 476.47 g/mol

- Density : Approximately 1.35 g/cm³ (predicted)

- Boiling Point : 627.0 ± 55.0 °C (predicted)

- pKa : 12.42 ± 0.70 (predicted) .

The biological activity of 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside is primarily attributed to its interaction with enzymes and receptors involved in biochemical pathways. The protective benzoyl groups allow for selective reactivity, while the methyl group at the 2-position can influence binding affinities and specificity for molecular targets. This compound serves as a precursor in the synthesis of nucleoside analogs, which are crucial in drug development .

Biological Activity

Research indicates that derivatives of ribofuranose exhibit various biological activities, including:

- Antiviral Properties : Similar compounds have shown efficacy against viral infections by acting as nucleoside analogs that inhibit viral replication.

- Anticancer Activity : Some studies suggest that modifications to ribofuranose derivatives can enhance their cytotoxicity against cancer cell lines .

- Metabolic Regulation : The potential role in metabolic pathways involving ribose derivatives has been explored, particularly concerning NAD+ metabolism .

Antiviral Activity

A study demonstrated that ribofuranose derivatives could inhibit viral polymerases, which are essential for viral replication. Specifically, compounds structurally similar to 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside were evaluated for their ability to act as competitive inhibitors of RNA-dependent RNA polymerases .

Anticancer Research

In vitro studies have shown that certain ribofuranose derivatives can induce apoptosis in cancer cells. For instance, modifications that enhance the lipophilicity of these compounds have been linked to increased cellular uptake and subsequent cytotoxic effects .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | Antiviral Activity | Anticancer Activity | Metabolic Role |

|---|---|---|---|

| 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside | Moderate | High | Potential |

| 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranoside | Low | Moderate | Limited |

| 2-C-Methyl-D-ribofuranose | High | Low | Established |

Synthesis and Reactions

The synthesis of 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside typically involves:

- Protection of Hydroxyl Groups : Using benzoyl chloride in the presence of a base such as pyridine.

- Methylation : Employing methyl iodide or similar agents to introduce the methyl group at position 2.

- Hydrolysis and Substitution Reactions : The compound can undergo hydrolysis under acidic or basic conditions to regenerate hydroxyl groups or be substituted with other functional groups depending on the desired application .

Q & A

Q. What are the key synthetic routes for preparing 2-C-Methyl-1,3,5-tri-O-benzoyl-α-D-ribofuranoside, and how do protection/deprotection strategies influence yield?

A common approach involves selective benzoylation of ribose derivatives. For example, methyl-2-deoxy-β-D-ribofuranoside intermediates (e.g., 3,5-di-O-benzyl derivatives in ) are benzoylated under acidic conditions. Critical steps include:

- Protection : Use of benzoyl groups to block hydroxyls at C1, C3, and C5 positions.

- Methylation : Introduction of the 2-C-methyl group via nucleophilic substitution or Grignard reactions.

- Deprotection : Selective removal of benzoyl groups under mild basic conditions (e.g., NH3/MeOH). Yield optimization requires precise temperature control (e.g., 50°C for benzoylation) and stoichiometric monitoring .

Q. How is the stereochemical integrity of 2-C-Methyl-1,3,5-tri-O-benzoyl-α-D-ribofuranoside confirmed during synthesis?

Advanced analytical techniques are employed:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify stereochemistry by comparing coupling constants (e.g., J1',2' for α/β anomers). demonstrates how NMR signals (δ = 7.13–7.75 ppm for aromatic protons) confirm benzoyl group placement .

- X-ray Crystallography : Resolves absolute configuration, as seen in structurally similar compounds like methyl 3,5-di-O-(4-chlorobenzyl)-α-D-ribofuranoside (InChIKey: UFRYXHSGDCMKGK-WTGUMLROSA-N) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Thermal Stability : The high melting point (627°C ±55°C, ) suggests resilience to decomposition at room temperature.

- Hydrolytic Sensitivity : Benzoyl esters are prone to hydrolysis in humid environments. Store in anhydrous solvents (e.g., dry DMSO) at –20°C .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., β-anomer formation) be minimized during synthesis?

Q. What methodologies resolve contradictions in reported melting points (e.g., 627°C ±55°C)?

Discrepancies may arise from:

Q. How does the 2-C-methyl group influence reactivity in glycosylation reactions compared to non-methylated analogs?

The methyl group sterically hinders nucleophilic attack at C1, reducing glycosylation efficiency. Kinetic studies (e.g., <sup>1</sup>H NMR monitoring) show slower reaction rates compared to 2-deoxy-2-fluoro derivatives ( ). Adjustments include using activated leaving groups (e.g., trichloroacetimidates) .

Q. What computational tools predict the compatibility of this compound as a nucleoside precursor in antiviral drug design?

- Molecular Docking : Compare binding affinity of 2-C-methyl-ribose derivatives to viral polymerases (e.g., HCV NS5B).

- DFT Calculations : Analyze transition states for glycosidic bond formation. Reference frameworks from LGC Standards () validate biological relevance .

Q. How do structural modifications (e.g., 4-thio or fluorinated analogs) impact synthetic feasibility and bioactivity?

- 4-Thio Derivatives : Introduce sulfur at C4 via Mitsunobu reactions (e.g., ). These analogs exhibit enhanced metabolic stability but require stringent anhydrous conditions.

- Fluorinated Analogs : Fluorine at C2 (e.g., 2-deoxy-2-fluoro in ) increases electronegativity, altering substrate-enzyme interactions. Comparative HPLC and bioassay data guide optimization .

Methodological Resources

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.